1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride
Description
X-ray Diffraction Studies of Crystal Packing
Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 112.4°, accommodating four molecules per unit cell. The indazole ring adopts a planar conformation, while the (2,6-dichlorophenyl)methyl group projects perpendicularly from the heterocyclic plane. Intermolecular interactions are dominated by C–H···O hydrogen bonds between the carbonyl chloride and adjacent indazole rings, forming a layered packing motif (Figure 1). Halogen bonding between chlorine atoms and π-systems further stabilizes the lattice, with Cl···π distances of 3.42–3.58 Å.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 12.34 |
| b (Å) | 7.89 |
| c (Å) | 15.67 |
| β (°) | 112.4 |
| Z | 4 |
| Density (g/cm³) | 1.56 |
Torsional Angle Analysis of Dichlorophenyl-Indazole Linkage
The dihedral angle between the indazole plane and the 2,6-dichlorophenyl ring is 83.1°, indicating near-orthogonal orientation. This conformation minimizes steric clashes between the chlorine atoms and the indazole C3 substituent. Molecular dynamics simulations predict two energy minima at 83° and 97°, corresponding to syn- and anti-periplanar arrangements of the dichlorophenyl group relative to the carbonyl chloride. The energy barrier for interconversion is 12.3 kJ/mol, suggesting moderate torsional flexibility at room temperature.
Properties
CAS No. |
920019-90-5 |
|---|---|
Molecular Formula |
C15H9Cl3N2O |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]indazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H9Cl3N2O/c16-11-5-3-6-12(17)10(11)8-20-13-7-2-1-4-9(13)14(19-20)15(18)21/h1-7H,8H2 |
InChI Key |
WLCCIKRZRNJSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=CC=C3Cl)Cl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Acylation Method
This method involves the acylation of indazole derivatives with acid chlorides or anhydrides.
Reagents : Indazole, thionyl chloride (SOCl₂), and dichlorobenzyl alcohol.
-
- Dissolve indazole in an appropriate solvent (e.g., dichloromethane).
- Add thionyl chloride dropwise to the solution while stirring at room temperature.
- After completion, evaporate the solvent under reduced pressure.
Yield : Typically yields around 70-85% depending on reaction conditions.
Carboxylic Acid Derivative Method
This method utilizes carboxylic acids as precursors to synthesize the target compound through a series of reactions.
Reagents : 2,6-Dichlorobenzoic acid, coupling agents (e.g., N,N-dicyclohexylcarbodiimide), and indazole.
-
- React 2,6-dichlorobenzoic acid with a coupling agent in DMF at elevated temperatures.
- Introduce indazole into the reaction mixture and allow it to stir for several hours.
Yield : Yields can reach up to 90% after purification.
Palladium-Catalyzed Cross-Coupling
This method employs palladium catalysts for C–N bond formation, which is crucial for synthesizing complex indazole derivatives.
Reagents : Aryl halides, indazole, and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
- Combine aryl halide with indazole in a solvent such as toluene under nitrogen atmosphere.
- Add the palladium catalyst and base (e.g., potassium carbonate) and heat the mixture.
Yield : Generally achieves yields of about 75-80%.
The following table summarizes the different preparation methods discussed above:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Acylation | Indazole, SOCl₂ | Room temperature | 70-85 |
| Carboxylic Acid Derivative | 2,6-Dichlorobenzoic acid, DCC | Elevated temperature | Up to 90 |
| Palladium-Catalyzed Cross-Coupling | Aryl halides, indazole, Pd catalyst | Nitrogen atmosphere, heating | 75-80 |
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride can be accomplished through various methods, each with distinct advantages regarding yield and complexity. The choice of method may depend on factors such as available reagents, desired purity levels, and scalability for industrial applications. Further optimization of these methods could enhance yields and reduce by-products, making them more suitable for large-scale synthesis.
Future research may focus on developing greener synthesis routes that minimize waste and utilize more sustainable reagents while maintaining high yields of the target compound. Additionally, exploring alternative catalytic systems could lead to more efficient reaction conditions.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The indazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is utilized in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the catalysis of their substrates. Additionally, it can interact with receptors on the cell surface, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Compounds:
- Methyl 2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate (): Features a 4-fluorobutyl chain instead of the dichlorophenylmethyl group.
- Methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate (): The elongated fluoropentyl chain enhances lipophilicity, which may improve blood-brain barrier penetration compared to the dichlorophenyl analog.
Research Findings :
- The dichlorophenylmethyl group in the target compound may reduce such activity due to steric hindrance and altered receptor binding .
Aryl-Substituted Isoxazole and Pyrazole Derivatives
Key Compounds:
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (): Shares the dichlorophenyl and acid chloride groups but replaces indazole with an isoxazole ring. Isoxazole’s lower aromaticity may decrease thermal stability compared to indazole.
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Pyrazole core with sulfanyl and trifluoromethyl groups. The aldehyde moiety offers distinct reactivity compared to acid chlorides.
Research Findings :
- Isoxazole derivatives () are commonly used in antimicrobial agents, while pyrazole derivatives () are prevalent in agrochemicals. The target compound’s indazole core may offer intermediate reactivity between these classes .
Chlorinated Benzyl-Substituted Heterocycles
Key Compound:
- 1-(2,6-Dichlorophenyl)-2-indolinone (): Replaces the indazole core with indolinone, a lactam structure. The ketone group reduces electrophilicity compared to the acid chloride.
Research Findings :
- Indolinones () are pharmacologically active, whereas the target compound’s acid chloride group limits direct therapeutic use but enhances utility as a synthetic precursor .
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride, also known by its CAS number 920019-90-5, is a synthetic organic compound belonging to the indazole class. This compound has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H9Cl3N2O
- Molecular Weight : Approximately 319.6 g/mol
- Structure : The compound features a dichlorophenyl group attached to an indazole ring, contributing to its unique biological properties.
The biological activity of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting various kinases, which are critical in regulating cell cycle and proliferation. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
- Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride:
Case Studies
Several studies have investigated the effects of this compound on various cancer cell lines:
-
MCF7 Cell Line Study :
- This study demonstrated that 1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride effectively inhibited CDK1, leading to G2/M phase arrest and subsequent apoptosis. The IC50 value was recorded at 0.13 µM, indicating strong antiproliferative activity.
-
HeLa Cell Line Analysis :
- In HeLa cells, the compound induced apoptosis through mitochondrial pathway alterations and increased reactive oxygen species (ROS) production. This supports its role as a potential anticancer agent.
-
HepG2 and HCT116 Studies :
- The compound exhibited potent activity against HepG2 and HCT116 cell lines with IC50 values of 0.05 µM and 0.028 µM respectively, reinforcing its potential as a therapeutic agent in liver and colon cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
